molecular formula C26H20IN3O B15037037 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-phenylquinazolin-4(3H)-one

2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-phenylquinazolin-4(3H)-one

Cat. No.: B15037037
M. Wt: 517.4 g/mol
InChI Key: QAOKLSABDQUTKL-FYWRMAATSA-N
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Description

2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a quinazolinone framework, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common synthetic route includes the reaction of 1H-indole-3-carbaldehyde with appropriate reagents to form the indole derivative, followed by coupling with a quinazolinone precursor under specific reaction conditions. Industrial production methods may employ catalysts such as ZnO nanoparticles to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The quinazolinone framework contributes to the compound’s stability and enhances its binding properties. These interactions can modulate signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Compared to these compounds, 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of indole and quinazolinone structures, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H20IN3O

Molecular Weight

517.4 g/mol

IUPAC Name

2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-6-iodo-3-phenylquinazolin-4-one

InChI

InChI=1S/C26H20IN3O/c1-17-20(21-10-6-7-11-24(21)29(17)2)13-15-25-28-23-14-12-18(27)16-22(23)26(31)30(25)19-8-4-3-5-9-19/h3-16H,1-2H3/b15-13+

InChI Key

QAOKLSABDQUTKL-FYWRMAATSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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